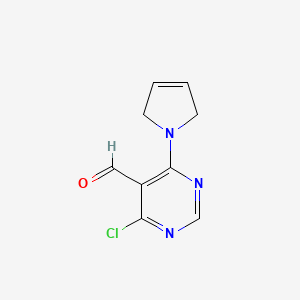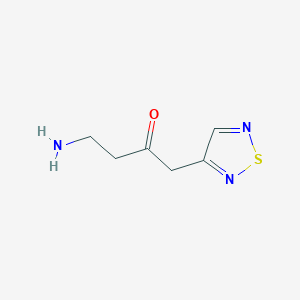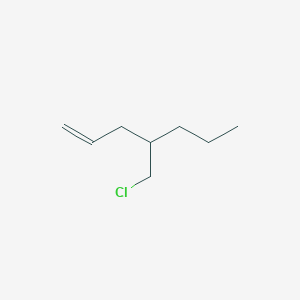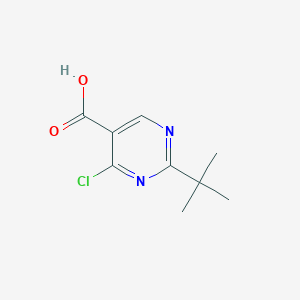
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Substitution on the Pyrimidine Ring: The chloro group is introduced to the pyrimidine ring through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as the chlorinating agent.
Aldehyde Introduction: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, enhancing the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the dihydro moiety in the pyrrole ring.
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
- The presence of both a chloro group and a pyrrole moiety on the pyrimidine ring makes 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde unique. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C9H8ClN3O |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4-chloro-6-(2,5-dihydropyrrol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c10-8-7(5-14)9(12-6-11-8)13-3-1-2-4-13/h1-2,5-6H,3-4H2 |
Clé InChI |
LOMKIZBAMGDXBC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C2=C(C(=NC=N2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)

![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)

![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)

![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)


